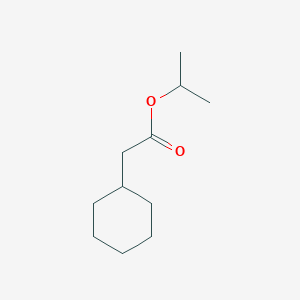
Propan-2-yl cyclohexylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl cyclohexylacetate, also known as isopropyl cyclohexylacetate, is an organic compound with the molecular formula C12H22O2. It is a colorless to light yellow liquid with a mild, pleasant aroma reminiscent of tea, mint, and fruit. This compound is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl cyclohexylacetate can be synthesized through the esterification of cyclohexylacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl cyclohexylacetate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexylacetic acid and isopropanol.
Oxidation: The compound can be oxidized to form cyclohexylacetic acid and acetone.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols, cyclohexylmethanol, and isopropanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cyclohexylacetic acid and isopropanol.
Oxidation: Cyclohexylacetic acid and acetone.
Reduction: Cyclohexylmethanol and isopropanol.
Aplicaciones Científicas De Investigación
Propan-2-yl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of propan-2-yl cyclohexylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexylacetic acid and isopropanol, which may exert biological effects. The compound’s pleasant aroma is due to its ability to interact with olfactory receptors, making it useful in fragrances and flavorings .
Comparación Con Compuestos Similares
Propan-2-yl cyclohexylacetate can be compared with other esters such as:
Menthyl acetate: Similar in structure but derived from menthol, used in mint flavors and fragrances.
Ethyl acetate: A simpler ester used as a solvent in various applications.
Isopropyl acetate: Similar in structure but lacks the cyclohexyl group, used as a solvent and in fragrances
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring and an isopropyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
60784-57-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
propan-2-yl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
YRTIBEXZZHLAMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)

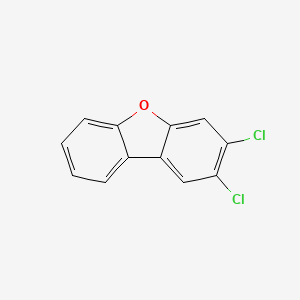
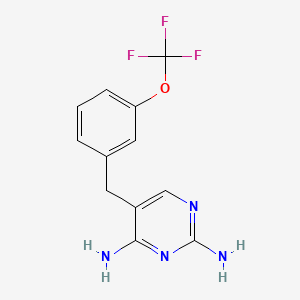

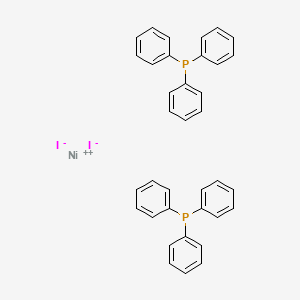
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
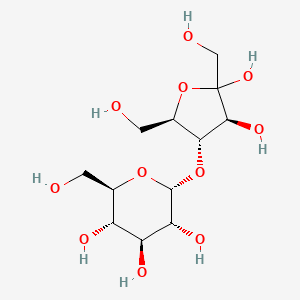
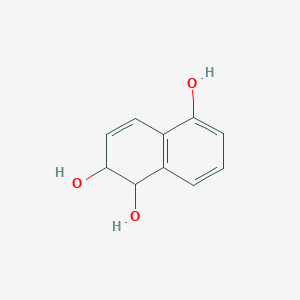
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

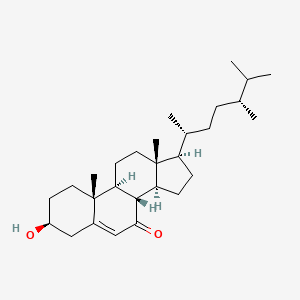

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
